

# Flovagatran: A Technical Guide to a Potent Thrombin Inhibitor

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Compound of Interest		
Compound Name:	Flovagatran	
Cat. No.:	B1672847	Get Quote

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## Introduction

**Flovagatran** (TGN 255) is a potent, reversible, and direct inhibitor of thrombin, the key terminal enzyme in the coagulation cascade.[1] With a high affinity for its target, **flovagatran** was investigated for the prevention and treatment of arterial and venous thrombosis. Although its clinical development was discontinued, the compound remains a significant molecule of interest for researchers studying anticoagulant therapies and the role of thrombin in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **flovagatran**.

# **Chemical Structure and Properties**

**Flovagatran** is a peptide boronic acid derivative. The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the serine residue in the active site of thrombin.

Table 1: Chemical and Physical Properties of Flovagatran

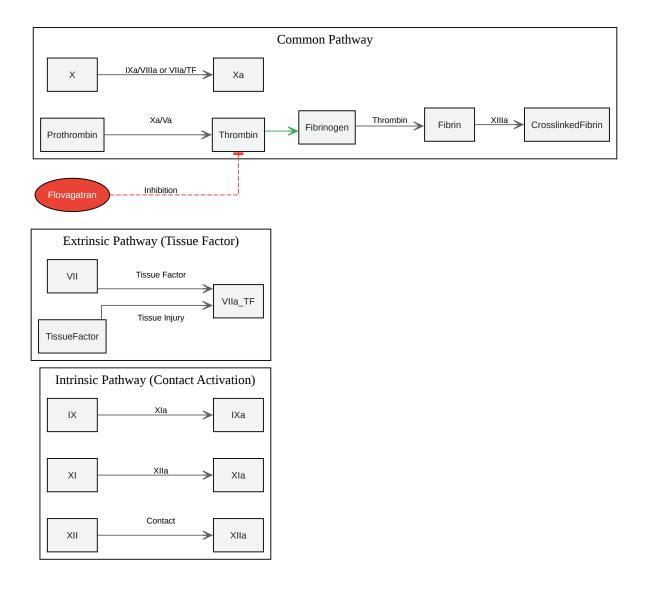


Property	Value	Source
Chemical Formula	C27H36BN3O7	[2][3]
Molecular Weight	525.4 g/mol	[2][3]
IUPAC Name	[(1R)-4-methoxy-1-[[(2S)-1- [(2R)-3-phenyl-2- (phenylmethoxycarbonylamino )propanoyl]pyrrolidine-2- carbonyl]amino]butyl]boronic acid	[3]
CAS Number	871576-03-3	[2]
SMILES	COCCCINVALID-LINK NC(=O) [C@@H]1CCCN1C(=O) INVALID-LINK NC(=O)OCc3ccccc3	[2]
Inhibition Constant (Ki)	9 nM	[1]
Physical State	Solid (presumed)	
Solubility	Not explicitly reported. Likely soluble in organic solvents like DMSO and methanol.	

## **Mechanism of Action**

**Flovagatran** exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. By inhibiting thrombin, **flovagatran** prevents the formation of fibrin and thus, the formation of a thrombus.





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Figure 1: Simplified Coagulation Cascade and the Site of Flovagatran Action.



# **Pharmacodynamic and Pharmacokinetic Properties**

Detailed preclinical and clinical pharmacokinetic and pharmacodynamic data for **flovagatran** are not extensively available in the public domain. The information below is based on limited available data and general knowledge of similar compounds.

Table 2: Summary of Preclinical Pharmacodynamic and Pharmacokinetic Parameters (Data Not Available)

Parameter	Species	Value
Pharmacodynamics		
aPTT Prolongation	In vivo (e.g., rat, dog)	Data not available
PT Prolongation	In vivo (e.g., rat, dog)	Data not available
Thrombin Time (TT)	In vivo (e.g., rat, dog)	Data not available
Pharmacokinetics		
Cmax	Data not available	Data not available
Tmax	Data not available	Data not available
AUC	Data not available	Data not available
Half-life (t1/2)	Data not available	Data not available
Clearance (CL)	Data not available	Data not available
Volume of Distribution (Vd)	Data not available	Data not available

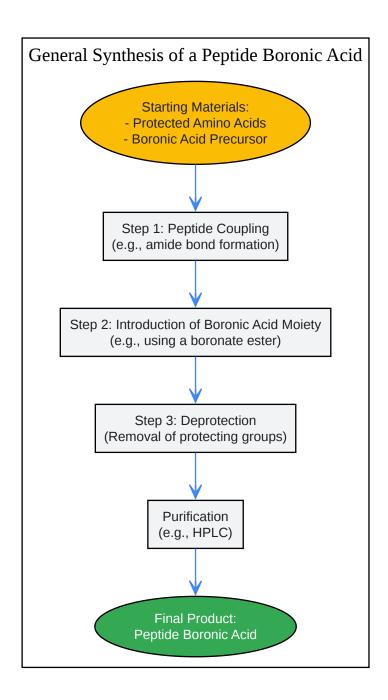
## **Experimental Protocols**

Specific experimental protocols for the synthesis and analysis of **flovagatran** are proprietary and not publicly detailed. However, generalized methodologies for the synthesis of similar peptide boronic acids and for the assessment of thrombin inhibition are described below.

## **General Synthetic Workflow for Peptide Boronic Acids**



The synthesis of **flovagatran**, a peptide boronic acid, likely involves a multi-step process combining peptide coupling chemistry with the introduction of the boronic acid moiety.



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Figure 2: Generalized Synthetic Workflow for Peptide Boronic Acids.

## In Vitro Thrombin Inhibition Assay (General Protocol)

## Foundational & Exploratory





The inhibitory potency (Ki) of a compound like **flovagatran** against thrombin is typically determined using a chromogenic or fluorogenic substrate assay.

Principle: The assay measures the rate at which thrombin cleaves a synthetic substrate that releases a colored or fluorescent molecule. In the presence of an inhibitor, the rate of cleavage is reduced.

#### Materials:

- Human α-thrombin
- Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
- Assay buffer (e.g., Tris-HCl with polyethylene glycol)
- Test compound (flovagatran)
- 96-well microplate
- Microplate reader

#### Method:

- Prepare a series of dilutions of the test compound in the assay buffer.
- Add a fixed concentration of thrombin to each well of the microplate.
- Add the different concentrations of the test compound to the wells and incubate for a
  predetermined period to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.
- Monitor the change in absorbance or fluorescence over time using a microplate reader.
- Calculate the initial reaction velocities for each inhibitor concentration.
- Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).



• Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

# High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification (General Protocol)

HPLC is a standard technique for assessing the purity and quantifying the concentration of small molecules like **flovagatran**.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the compound separates from impurities based on its affinity for the stationary and mobile phases. A detector measures the amount of compound eluting from the column over time.

### Typical HPLC System:

- HPLC instrument with a pump, injector, column oven, and detector (e.g., UV-Vis or Mass Spectrometry)
- Reversed-phase C18 column
- Mobile phase: A gradient of two solvents, typically water with an acid (e.g., formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

#### Method:

- Prepare a standard solution of the compound with a known concentration.
- Prepare the sample solution to be analyzed.
- Set up the HPLC method, including the mobile phase gradient, flow rate, column temperature, and detector wavelength.
- Inject the standard solution to establish the retention time and peak area corresponding to a known concentration.
- Inject the sample solution.



Analyze the resulting chromatogram to determine the retention time and peak area of the
compound. Purity is assessed by the relative area of the main peak compared to any
impurity peaks. Quantification is achieved by comparing the peak area of the sample to that
of the standard.

## Conclusion

**Flovagatran** is a well-characterized potent thrombin inhibitor from a chemical and in vitro perspective. Its high affinity and direct mechanism of action made it a promising candidate for antithrombotic therapy. While the lack of publicly available, detailed preclinical and clinical data limits a full assessment of its in vivo profile, the information presented in this guide provides a solid foundation for researchers interested in the study of thrombin inhibitors and the development of novel anticoagulants. The provided generalized experimental protocols offer a starting point for the synthesis and evaluation of similar compounds.

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